molecular formula C9H11NO B3049398 2H-1,4-Benzoxazine, 3,4-dihydro-3-methyl-, (3S)- CAS No. 204926-13-6

2H-1,4-Benzoxazine, 3,4-dihydro-3-methyl-, (3S)-

Cat. No.: B3049398
CAS No.: 204926-13-6
M. Wt: 149.19 g/mol
InChI Key: BSDVKBWLRCKPFB-ZETCQYMHSA-N
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Description

The compound 2H-1,4-Benzoxazine, 3,4-dihydro-3-methyl-, (3S)- (CAS: 113708-92-2; molecular formula: C₉H₁₁NO) is a chiral heterocyclic molecule featuring a 3,4-dihydro-2H-1,4-benzoxazine scaffold with a methyl substituent at the 3-position and (3S)-stereochemistry. This scaffold is recognized as a privileged pharmacophore in medicinal chemistry due to its structural versatility and bioactivity . The compound’s racemic form (±)-3-methyl derivative has a boiling point of 216.7°C, density of 1.078 g/cm³, and refractive index of 1.544 . Its synthesis typically involves multistep routes, including reductive amination or microwave-assisted cyclization, to achieve stereochemical control .

Properties

IUPAC Name

(3S)-3-methyl-3,4-dihydro-2H-1,4-benzoxazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-7-6-11-9-5-3-2-4-8(9)10-7/h2-5,7,10H,6H2,1H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSDVKBWLRCKPFB-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=CC=CC=C2N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COC2=CC=CC=C2N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427669
Record name ZINC03883772
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204926-13-6
Record name 3-Methyl-3,4-dihydro-2H-1,4-benzoxazine, (3S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204926136
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ZINC03883772
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE, (3S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CFJ1D4554
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,4-Benzoxazine, 3,4-dihydro-3-methyl-, (3S)- typically involves the reaction of substituted phenols with formaldehyde and amines. One common method is the Mannich reaction, where a substituted phenol reacts with formaldehyde and a secondary amine under acidic conditions to form the benzoxazine ring. The reaction is usually carried out in a solvent such as methanol or ethanol, and the temperature is maintained at reflux conditions to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

2H-1,4-Benzoxazine, 3,4-dihydro-3-methyl-, (3S)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo-derivatives.

    Reduction: Reduction reactions can convert the oxazine ring to a more saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the oxazine ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzoxazines, oxo-derivatives, and reduced forms of the original compound. These products can have different physical and chemical properties, making them useful for various applications .

Scientific Research Applications

2H-1,4-Benzoxazine, 3,4-dihydro-3-methyl-, (3S)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2H-1,4-Benzoxazine, 3,4-dihydro-3-methyl-, (3S)- involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The compound can also interact with cellular pathways, affecting processes such as cell proliferation and apoptosis .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents/Modifications Bioactivity/Applications Key References
3,4-Dihydro-3-oxo-2H-1,4-benzoxazine 3-Oxo group instead of 3-methyl Bioisostere for benzoxazolone; antitumor, antifungal
3-Hydroxymethyl-3,4-dihydro-2H-1,4-benzoxazine 3-Hydroxymethyl group Anti-angiogenic; inhibits vascular endothelial cell apoptosis
3-(4-Morpholinylmethyl)-(3S)-benzoxazine 3-Morpholinylmethyl substituent Investigated for peripheral vasoconstriction (α2C-AR agonism)
Carboxamide-3,4-dihydro-2H-1,4-benzoxazine Carboxamide at 3-position Serotonin-3 (5-HT3) receptor antagonists
6-Amino-3-hydroxymethyl-1,4-benzoxazine 6-Amino and 3-hydroxymethyl groups Anti-thrombotic; dual thrombin/GpIIb/IIIa inhibition

Key Differences and Trends

(i) Substituent Effects on Bioactivity

  • 3-Methyl vs. 3-Oxo : The 3-methyl group in the target compound enhances lipophilicity (XLogP3 ~1.5) compared to the 3-oxo derivative (XLogP3 ~0.8), influencing membrane permeability and CNS penetration . The 3-oxo analogue exhibits broader antifungal and antitumor activity due to hydrogen-bonding interactions with target enzymes .
  • 3-Morpholinylmethyl vs. 3-Methyl : The morpholinylmethyl substituent in CAS 131513-36-5 introduces a basic nitrogen, improving solubility and α2C-AR selectivity. However, its larger size reduces brain penetration compared to the compact 3-methyl group .

(ii) Stereochemical Influence

The (3S)-enantiomer of the target compound likely exhibits distinct binding affinities compared to its (3R)-counterpart or racemic mixtures. For example, (R)-morpholinylmethyl derivatives show different receptor activation profiles in α2C-AR studies .

Pharmacological and Industrial Relevance

  • 3-Oxo Derivatives : Widely used as benzoxazolone bioisosteres in antipsychotics (e.g., 5-HT3 antagonists) and integrin antagonists .
  • 3-Hydroxymethyl Analogues: Notable for anti-thrombotic and anti-angiogenic effects, with 6-amino derivatives showing dual thrombin/GpIIb/IIIa inhibition .

Biological Activity

2H-1,4-Benzoxazine, 3,4-dihydro-3-methyl-, (3S)- is a heterocyclic compound with significant biological activity. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C9_9H11_{11}NO
  • CAS Number : 204926-13-6
  • Structural Features : The compound features a fused benzene and oxazine ring system with a methyl group at the 3-position, which influences its reactivity and biological interactions .

Synthesis Methods

The synthesis of 2H-1,4-Benzoxazine involves several methods:

  • Mannich Reaction : A common approach where substituted phenols react with formaldehyde and secondary amines under acidic conditions.
  • Solvent Choices : Reactions are typically conducted in solvents like methanol or ethanol at reflux temperatures to ensure complete conversion .

Antimicrobial Properties

Research indicates that derivatives of 2H-1,4-Benzoxazine exhibit broad-spectrum antimicrobial activity:

  • Mechanism of Action : These compounds may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
  • Minimum Inhibitory Concentration (MIC) : Studies show MIC values ranging from 6.25 to 100 µg/ml against various Gram-positive and Gram-negative bacteria as well as Candida species .

Anticancer Activity

Several studies have highlighted the anticancer potential of benzoxazine derivatives:

  • Cell Proliferation Inhibition : The compound has shown efficacy in inhibiting the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
  • Targeted Enzyme Inhibition : Some derivatives act as inhibitors of specific enzymes involved in tumor progression, making them candidates for further drug development .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties:

  • Cytokine Modulation : It has been reported to reduce the production of pro-inflammatory cytokines in cellular models.
  • Therapeutic Potential : This activity suggests potential applications in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityNotable Features
2H-1,3-BenzoxazineAntimicrobialDifferent substitution patterns
3-Methyl-3,4-dihydro-2H-1,4-benzoxazineAnticancer, anti-inflammatoryUnique methyl substitution
3,4-Dihydro-2H-1,3-benzoxazineAntifungalStructural variations leading to different activities

Case Studies and Research Findings

  • Antimicrobial Study :
    • A study synthesized ethyl 3,4-dihydro-3-oxo derivatives and tested them against various pathogens. Results indicated significant antimicrobial activity with promising MIC values .
  • Anticancer Research :
    • Research focused on the effects of benzoxazine derivatives on breast cancer cell lines demonstrated substantial inhibition of cell growth and induction of apoptosis .
  • Anti-inflammatory Study :
    • In vivo studies showed that certain derivatives significantly reduced inflammation markers in animal models of arthritis .

Q & A

Q. What are the common synthetic routes for (3S)-3-methyl-3,4-dihydro-2H-1,4-benzoxazine, and how do reaction conditions influence enantiomeric purity?

The compound is typically synthesized via condensation of substituted phenols with primary amines and formaldehyde derivatives. For example, Shridhar et al. (1982) developed a one-pot synthesis using methyl-(3-oxo-2H-1,4-benzoxazin-2-yl)acetates, while Frechette and Beach (1998) optimized alkylation protocols for derivatives . Enantiomeric purity is controlled by chiral catalysts or resolution techniques, such as chromatographic separation of diastereomeric intermediates. Reaction temperature (80–120°C) and solvent polarity (e.g., THF vs. toluene) significantly impact yield and stereoselectivity .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization of this benzoxazine derivative?

  • 1H/13C NMR : Assigns methyl group configuration (δ ~1.2–1.5 ppm for CH3) and confirms the 3,4-dihydrobenzoxazine ring structure .
  • FT-IR : Identifies C–O–C stretching (~1,240 cm⁻¹) and N–C–O vibrations (~1,500 cm⁻¹) .
  • X-ray crystallography : Resolves the (3S) stereochemistry and dihedral angles of the benzoxazine ring (e.g., C–N–C angle ~120°) .

Q. What are the key physicochemical properties relevant to its application in polymer science?

The compound exhibits near-zero polymerization shrinkage, high char yield (>30% at 800°C), and a glass transition temperature (Tg) of ~160–180°C when polymerized. These properties arise from intermolecular hydrogen bonding and the rigidity of the methyl-substituted dihydrobenzoxazine core .

Advanced Research Questions

Q. How does the cationic ring-opening polymerization mechanism of this benzoxazine differ from traditional thermoset resins?

Unlike epoxy or phenolic resins, benzoxazines polymerize via thermally activated ring-opening without catalysts, forming polybenzoxazine networks through Mannich bridge structures (–CH2–N–CH2–). The methyl group at C3 sterically hinders chain mobility, increasing Tg. DSC studies show an exothermic peak at ~220–240°C, corresponding to the polymerization enthalpy (~300 J/g) .

Q. What methodologies are used to analyze contradictory data on thermal stability between experimental and simulated results?

Discrepancies in degradation temperatures (e.g., TGA vs. Monte Carlo simulations) are resolved by:

  • Cross-linking density analysis : DMA measures storage modulus (E’) to quantify network rigidity .
  • Hydrogen-bonding quantification : FT-IR deconvolution of O–H···N stretching (~3,300 cm⁻¹) correlates with thermal stability .

Q. How can computational modeling (e.g., DFT, Monte Carlo) predict the impact of methyl substitution on polymer properties?

DFT calculations optimize the geometry of the monomer, revealing electron density redistribution at the oxazine ring. Monte Carlo simulations model hydrogen-bonding networks, showing that methyl groups reduce free volume by 15%, enhancing thermal stability .

Q. What safety protocols are critical when handling this compound in solvent-free polymerization studies?

Refer to SDS guidelines: Use PPE (nitrile gloves, respirators) due to potential respiratory irritation (CAS 120711-81-1 analog). Avoid open flames during thermal curing (autoignition temperature >300°C) .

Q. How are bio-based analogs of this benzoxazine synthesized, and what trade-offs exist in their performance?

Cardanol-derived benzoxazines replace petrochemical phenols, introducing unsaturated alkyl chains. While these reduce Tg by ~20°C (due to flexible side chains), they improve toughness (impact strength +30%) and sustainability .

Q. What strategies resolve contradictions between predicted and observed reactivity in copolymerization with epoxies?

Kinetic studies using in situ FT-IR track epoxy conversion rates. The benzoxazine’s methyl group slows copolymerization by 40% due to steric effects, necessitating adjusted stoichiometry (e.g., 1:0.8 benzoxazine:epoxy ratio) .

Q. How do hydroxyl-functionalized derivatives alter the structure-property relationship in polybenzoxazines?

Adding methylol (–CH2OH) groups increases hydrogen-bond density, raising Tg by ~25°C (DMA data). However, excessive hydroxyl content (>10 wt%) promotes hydrophilicity, reducing dielectric strength by 15% .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2H-1,4-Benzoxazine, 3,4-dihydro-3-methyl-, (3S)-
Reactant of Route 2
2H-1,4-Benzoxazine, 3,4-dihydro-3-methyl-, (3S)-

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